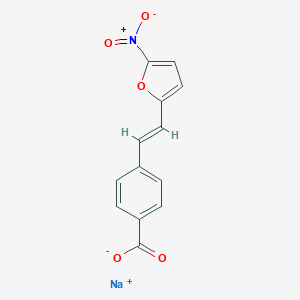

Sodium nifurstyrenate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Rapid Detection in Fish

Sodium nifurstyrenate (NFS) is used in the development of an immunochromatographic strip test for rapid detection of NFS residues in fish . This method is rapid, specific, and sensitive, providing results within 5 minutes . It’s an effective tool for on-site screening for NFS in fish .

Residue Determination in Edible Food

A specific and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the determination of NFS residues in muscle and liver of swine and chicken, and in muscle of fish . This method is simple, rapid, sensitive, and complies with the regulations for the determination of NFS residues in food matrices .

Aquaculture and Bacterial Flora in Rotifers

NFS is known to decrease the incidence of Vibrio in rotifers while increasing Moraxella or Acinetobacter. This is significant for maintaining the health of rotifers used in aquaculture.

Diverse Applications in Various Fields

Mécanisme D'action

Target of Action

Sodium nifurstyrenate is an antibiotic and synthetic antibacterial agent . It is widely used to prevent and treat infectious diseases in cultured fish . The primary targets of sodium nifurstyrenate are the bacterial cells causing the infection .

Mode of Action

Like other nitrofurans, it is believed to interfere with bacterial cell functions, which leads to the death of the bacteria .

Biochemical Pathways

Sodium nifurstyrenate is metabolized in the liver . When it was anaerobically incubated with rabbit liver cytosol and 2-hydroxypyrimidine, several metabolites were identified . These metabolites are involved in further metabolism, indicating that sodium nifurstyrenate affects various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of sodium nifurstyrenate have been studied in cultured yellowtail after oral administration at a dose of 100 mg/kg . The drug was found to be quickly absorbed and distributed throughout the body . The elimination half-life was found to be 1.4 hours for serum, 2.4 hours for muscle, 29.7 hours for liver, and 1.5 hours for kidney . These pharmacokinetic properties influence the bioavailability of the drug and its effectiveness in treating infections .

Result of Action

The primary result of sodium nifurstyrenate’s action is the prevention and treatment of bacterial infections in cultured fish . By interfering with bacterial cell functions, it helps to control the spread of the infection and aids in the recovery of the infected fish .

Action Environment

The action of sodium nifurstyrenate can be influenced by various environmental factors. For instance, the pH of the water can affect the stability and efficacy of the drug . Furthermore, the temperature of the water can influence the absorption, distribution, metabolism, and excretion of the drug, thereby affecting its overall effectiveness .

Propriétés

IUPAC Name |

sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5.Na/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1/b6-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNXRHWAZABZSZ-ZIKNSQGESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1534-38-9 (Parent) | |

| Record name | Sodium nifurstyrenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701035463 | |

| Record name | Sodium nifurstyrenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54992-23-3 | |

| Record name | Sodium nifurstyrenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium nifurstyrenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

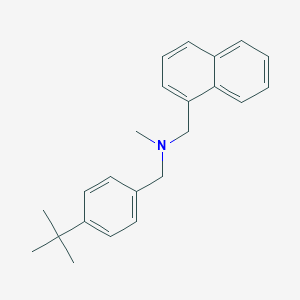

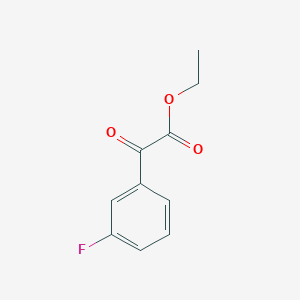

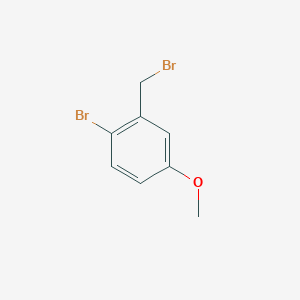

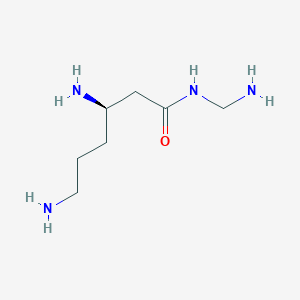

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

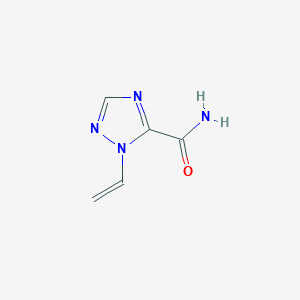

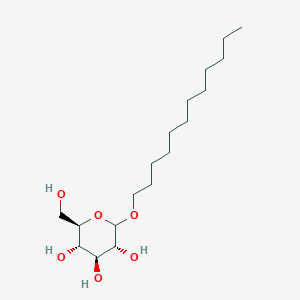

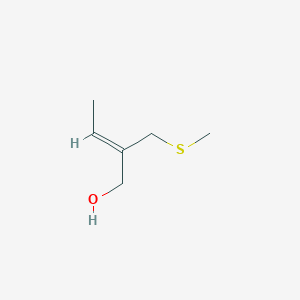

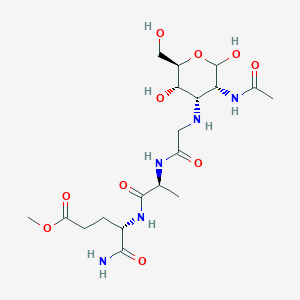

Feasible Synthetic Routes

Q & A

A: While the exact mechanism remains unclear, research suggests NFS-Na inhibits bacterial growth by disrupting DNA synthesis. [] This disruption is believed to occur through the reduction of the nitro group in NFS-Na to an active intermediate, which then interacts with bacterial DNA. []

A: Studies indicate a significant reduction in viable bacterial counts following NFS-Na exposure. [] This reduction is particularly pronounced for Vibrio species, common fish pathogens. []

ANone: Sodium nifurstyrenate has the molecular formula C13H8NO5Na and a molecular weight of 281.19 g/mol.

ANone: Specific data on material compatibility and stability of NFS-Na under various conditions is limited in the provided research papers.

ANone: The provided research primarily focuses on the antibacterial activity of NFS-Na. No catalytic properties are described.

A: Research indicates that after oral administration in yellowtail, NFS-Na is metabolized into several compounds, including cyano-pentanone, cyano-pentenol, cyano-pentanol, and beta-(acetamido-2-furyl)-p-carboxystyrene. [] The pharmacokinetics of NFS-Na have been investigated in yellowtail, revealing a two-compartment open model after a single intravenous dose. []

A: High-performance liquid chromatography (HPLC) is a common method used to determine NFS-Na concentrations in fish serum. [] Other techniques, including disk assays using specific bacterial strains, are employed to detect residues of NFS-Na and other antibacterial agents in fish tissue. [] A rapid immunochromatographic strip test has also been developed for the detection of NFS-Na residues in fish. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)

![2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B35050.png)